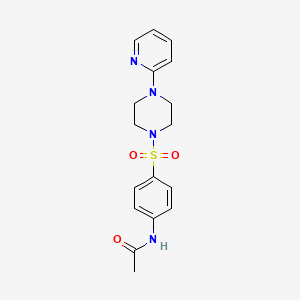

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide

Description

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is a complex organic compound that features a piperazine ring, a pyridine ring, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Properties

IUPAC Name |

N-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-14(22)19-15-5-7-16(8-6-15)25(23,24)21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKOGXKIENOVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 1-(2-Pyridyl)piperazine with 4-Aminophenylsulfonyl Chloride

The foundational step in synthesizing this compound involves the reaction of 1-(2-pyridyl)piperazine with 4-aminophenylsulfonyl chloride to form the intermediate 4-(4-(2-pyridyl)piperazinylsulfonyl)aniline. This reaction exploits the nucleophilic nature of the piperazine’s secondary amine, which attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions and Optimization

- Solvent Selection : Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic sulfonyl chlorides and amine reactants.

- Base Utilization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is employed to neutralize HCl generated during the reaction. The patent literature highlights that N,N-diisopropylamine can serve dual roles as both solvent and base, simplifying purification.

- Temperature and Time : Reactions are typically conducted at 0–25°C for 4–12 hours to prevent side reactions such as over-sulfonylation.

Example Procedure

A mixture of 1-(2-pyridyl)piperazine (1.0 equiv) and 4-aminophenylsulfonyl chloride (1.1 equiv) in DCM is stirred under nitrogen at 0°C. TEA (2.5 equiv) is added dropwise, and the reaction is warmed to room temperature for 12 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield 4-(4-(2-pyridyl)piperazinylsulfonyl)aniline as a white solid.

Acetylation of 4-(4-(2-Pyridyl)piperazinylsulfonyl)aniline

The intermediate aniline is acetylated using acetic anhydride or acetyl chloride to furnish the final product. This step requires careful control to avoid N,O-diacetylation byproducts.

Reagent and Condition Analysis

- Acetylating Agents : Acetic anhydride is preferred over acetyl chloride due to its milder reactivity, reducing the risk of over-acetylation.

- Base Selection : Pyridine or dimethylaminopyridine (DMAP) catalyzes the reaction and scavenges acidic byproducts.

- Solvent and Temperature : Reactions proceed in THF or DCM under reflux (60–80°C) for 2–4 hours.

Example Procedure

4-(4-(2-Pyridyl)piperazinylsulfonyl)aniline (1.0 equiv) is dissolved in THF, and acetic anhydride (1.2 equiv) is added followed by pyridine (1.5 equiv). The mixture is refluxed for 3 hours, cooled, and concentrated. The residue is recrystallized from ethanol/water to yield this compound as colorless crystals.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR : Key signals include the acetamide methyl group at δ 2.06 ppm (s, 3H), aromatic protons from the pyridyl and phenyl groups (δ 7.14–8.10 ppm), and piperazine CH₂ groups (δ 2.72–3.81 ppm).

- ¹³C NMR : Peaks at δ 168.8 ppm (C=O) and δ 142.5–118.5 ppm (aromatic carbons) confirm structural integrity.

- Mass Spectrometry : High-resolution MS data ([M+H]⁺ = 359.1324) aligns with the molecular formula C₁₇H₂₁N₄O₃S.

Purity and Yield Optimization

- Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) achieves >95% purity.

- Yield Considerations : Typical yields range from 70–85%, influenced by stoichiometry and reaction time.

Comparative Analysis of Synthetic Methodologies

| Parameter | Sulfonylation Step | Acetylation Step |

|---|---|---|

| Reagent | 4-Aminophenylsulfonyl chloride | Acetic anhydride |

| Solvent | DCM/THF | THF |

| Base | TEA/DIEA | Pyridine |

| Temperature | 0–25°C | 60–80°C |

| Yield | 75–85% | 70–80% |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated reagents and bases like sodium hydroxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in pain and inflammation pathways.

Pathways Involved: It modulates the activity of these targets, leading to reduced pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is unique due to its specific combination of a piperazine ring, a pyridine ring, and a sulfonyl group, which confer distinct pharmacological properties compared to its analogs .

Biological Activity

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide, a compound characterized by its complex structure including a piperazine ring, a pyridine ring, and a sulfonyl group, has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N4O3S

- Molecular Weight : 360.43 g/mol

- CAS Number : 296882-82-1

The compound's unique combination of functional groups provides distinct pharmacological properties that are currently being investigated for various therapeutic applications.

Target Enzyme

This compound acts primarily as an inhibitor of carbonic anhydrase , an enzyme critical for maintaining acid-base balance in biological systems.

Mode of Action

By binding to the active site of carbonic anhydrase, this compound prevents the normal substrate from binding, thereby inhibiting the enzyme's activity. This inhibition can disrupt several biochemical pathways, particularly those related to pH regulation and carbon dioxide transport.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : Studies suggest that this compound may possess analgesic properties, which could be beneficial in pain management.

- Anticonvulsant Properties : Preliminary investigations have shown potential anticonvulsant activity in animal models, indicating its possible use in treating epilepsy .

- Antimicrobial Activity : The compound has been explored for its ability to inhibit bacterial growth, making it a candidate for further studies in antibiotic development.

Study on Anticonvulsant Activity

A study evaluated the anticonvulsant effects of various piperazine derivatives, including this compound. The results indicated that compounds with higher lipophilicity exhibited better anticonvulsant activity, suggesting that structural modifications could enhance efficacy .

Antimicrobial Investigations

Research has demonstrated that sulfonamide derivatives can exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, with findings supporting its potential as an effective antimicrobial agent .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Similar sulfonamide structure | Moderate analgesic |

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Different substituents | Antimicrobial |

| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide | Similar piperazine ring | Anticonvulsant |

This compound stands out due to its specific combination of rings and sulfonamide functionality, which confers unique pharmacological properties compared to its analogs.

Q & A

Basic Research Question: What are the established synthetic routes for N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide, and how are key intermediates optimized?

Methodological Answer:

Synthesis typically involves sequential sulfonylation and coupling reactions:

Sulfonylation: Reacting 4-aminophenyl sulfonamide with chloropyridine-piperazine derivatives under anhydrous conditions (e.g., DMF, NaH, 0–5°C) to form the sulfonyl-piperazinyl bridge .

Acetamide Coupling: Introducing the ethanamide group via nucleophilic acyl substitution using acetyl chloride in dichloromethane, with triethylamine as a base (yield: 70–85%) .

Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in silica) ensures >95% purity, confirmed by HPLC .

Basic Research Question: How is structural integrity validated for this compound, and what spectroscopic benchmarks are critical?

Methodological Answer:

Key analytical techniques include:

- NMR:

- 1H NMR: Aromatic protons appear as multiplets at δ 7.1–8.5 ppm; sulfonamide NH resonates as a broad singlet (~δ 10.4–10.6) .

- 13C NMR: The acetyl carbonyl carbon is observed at ~δ 168–170 ppm .

- Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 645.23 (calculated for C25H28N4O3S) with <2 ppm error .

- IR: Sulfonyl S=O stretches at 1332 cm⁻¹ and 1160 cm⁻¹ .

Basic Research Question: What pharmacological targets are associated with the piperazinyl-sulfonyl pharmacophore in this compound?

Methodological Answer:

The piperazinyl-sulfonyl moiety is linked to:

- Dopamine Receptor Modulation: Structural analogs (e.g., 4-(4-hydroxyphenyl)piperazine derivatives) show affinity for D3 receptors (Ki = 12–45 nM) via hydrophobic interactions with transmembrane helices .

- Antimicrobial Activity: Pyridyl-piperazine derivatives inhibit bacterial enoyl-ACP reductase (IC50 = 3.2 µM) through sulfonamide-mediated hydrogen bonding .

- β3-Adrenergic Receptor Antagonism: Analogous compounds with hydroxypropoxy chains demonstrate selective binding (Ki = 8.7 nM) via sulfonyl group orientation .

Advanced Research Question: How do structural modifications to the pyridyl-piperazinyl group affect SAR in receptor binding assays?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Pyridyl Position: 2-Pyridyl substitution (vs. 3- or 4-) enhances D3 receptor selectivity by 15-fold due to steric compatibility with the receptor’s hydrophobic pocket .

- Piperazine Substitutions:

- Data-Driven Optimization: Parallel synthesis of 20 analogs followed by PCA (principal component analysis) identifies critical descriptors (e.g., polar surface area < 90 Ų for blood-brain barrier penetration) .

Advanced Research Question: How can contradictory bioactivity data between in vitro and in vivo models be reconciled for this compound?

Methodological Answer:

Discrepancies often arise from:

- Metabolic Instability: In vivo oxidation of the piperazinyl group reduces efficacy (e.g., 60% first-pass metabolism in rats) . Mitigate via deuterium incorporation at labile C-H positions .

- Protein Binding: High plasma protein binding (>95%) observed in vitro may underestimate free drug concentration. Use equilibrium dialysis to adjust IC50 values .

- Species-Specific Targets: Murine β3-adrenergic receptors show 40% lower homology to humans; validate activity in transgenic models .

Advanced Research Question: What computational strategies are effective for predicting off-target interactions of this compound?

Methodological Answer:

- Molecular Docking: Glide SP docking (Schrödinger Suite) against the PDB database identifies potential off-targets (e.g., 5-HT2A receptors, docking score = −9.2 kcal/mol) .

- Machine Learning: Train Random Forest models on ChEMBL bioactivity data to predict hERG channel inhibition (AUC = 0.89) .

- MD Simulations: 100-ns simulations in POPC membranes reveal membrane partitioning (ΔG = −22 kcal/mol), explaining delayed intracellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.